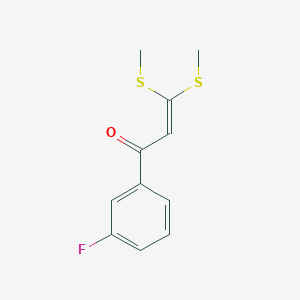

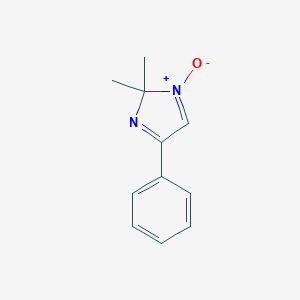

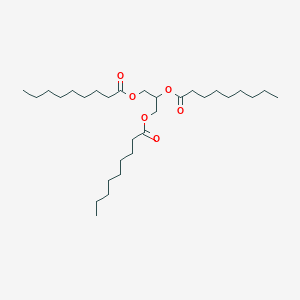

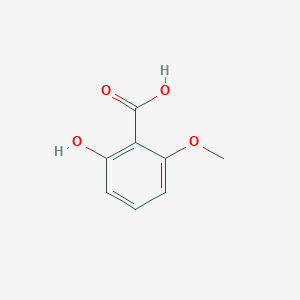

![molecular formula C9H12N4 B053206 (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile CAS No. 116598-69-7](/img/structure/B53206.png)

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile

説明

- Synthesis Analysis: The compound has been synthesized through various methods. For instance, it reacts with carboxylic acid anhydrides and chlorides to afford acylation products at different sites depending on the conditions and nature of the acylating agent (Makei et al., 2004). A series of novel derivatives of this compound have also been efficiently synthesized and their structures determined by various spectroscopic methods (Wang et al., 2007).

Molecular Structure Analysis

- Structural Determination: The structures of synthesized compounds have been confirmed through IR, 13C and 1H NMR, mass spectroscopy, and elemental analysis, highlighting the compound's molecular framework and stability (Wang et al., 2007).

Chemical Reactions and Properties

- Reactivity: The compound shows varied reactivity under different conditions. For example, its reaction with carboxylic acid anhydrides and chlorides results in acylation at different atoms (Makei et al., 2004). Additionally, it forms part of the structure in a variety of synthesized compounds with potential biological activities (Wang et al., 2007).

Physical Properties Analysis

- Physical Characteristics: Detailed analysis of physical properties like solubility, melting point, and crystalline structure would require further specific studies which are not covered in the available literature.

Chemical Properties Analysis

- Chemical Behavior: The chemical behavior of this compound can be inferred from its reactions and the resulting products. Its ability to undergo acylation and form stable derivatives indicates its versatile chemical nature (Makei et al., 2004).

科学的研究の応用

Acylation Reactions : It reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent (Makei et al., 2004).

Herbicidal Activities : Derivatives of this compound have been synthesized and screened for herbicidal activities against rape and barnyard grass, with some showing moderate herbicidal activity (Wang et al., 2006).

Analgesic Properties : A study focused on synthesizing substances with potentially analgesic properties in the series of hydrobromides of this compound. They found that certain derivatives possess moderate analgesic effects (Demchenko et al., 2018).

Antitumor and Anti-HIV Activities : Certain coumarin derivatives containing the (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl) group showed inhibition of HIV-1 (Al-Soud et al., 2006).

Anxiolytic Activity : Research into derivatives for anxiolytic activity compared to known drugs like diazepam and gidazepam found that some derivatives are characterized by anticonvulsant and anxiolytic activity (Demchenko et al., 2020).

Antibacterial Activity : Derivatives of this compound displayed broad spectrum of antimicrobial activity and were able to inhibit growth of both bacteria and fungi (Demchenko et al., 2021).

Regioselectivity in Cyclization Reactions : A study on the regioselectivity of the cyclization reaction of a derivative of this compound with α-bromoketone was conducted to confirm the structure of the compounds synthesized (Perekhoda et al., 2017).

Anticonvulsant Activity : Novel derivatives were designed and synthesized, and their anticonvulsant activity was evaluated, showing promising results (Piao et al., 2012).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

The compound reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related compounds have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

The compound’s ability to undergo acylation reactions suggests that it may modify the function of its targets, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the nature of the acylating agent and reaction conditions can affect the compound’s reactivity . .

特性

IUPAC Name |

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-6-5-9-12-11-8-4-2-1-3-7-13(8)9/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFLXSYUOJMEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385960 | |

| Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile | |

CAS RN |

116598-69-7 | |

| Record name | (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

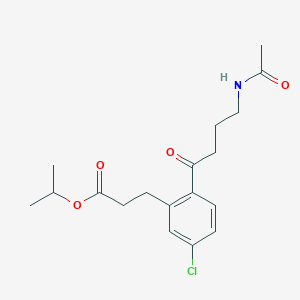

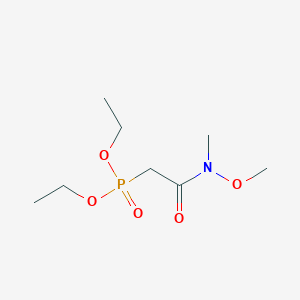

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)